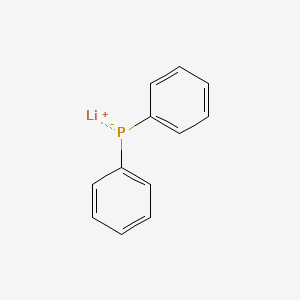

Lithium Diphenylphosphanide

Description

Contextual Significance in Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds, which are integral to various applications, from catalysis to materials science. wikipedia.org Within this domain, lithium diphenylphosphanide holds a position of notable importance as a primary precursor for the synthesis of a multitude of diphenylphosphino compounds. smolecule.com Its key feature is the diphenylphosphide anion, [(C₆H₅)₂P]⁻, which acts as a potent phosphorus-centered nucleophile. This reactivity allows for the facile creation of phosphorus-carbon (P-C) bonds, a fundamental step in the assembly of more complex organophosphorus molecules. The compound is particularly valued for its ability to introduce the diphenylphosphino group, a common structural motif in ligands used for homogeneous catalysis. wikipedia.org

Foundational Role in Synthetic Methodology Development

The development of new synthetic methods is a driving force in chemical innovation, and this compound is a foundational reagent in this endeavor. Its primary role is that of a powerful nucleophile, enabling the formation of P-C bonds through reactions with various organic electrophiles. smolecule.com This has led to the development of robust methodologies for synthesizing tertiary phosphines, a crucial class of compounds in organic synthesis and coordination chemistry. uw.edu.pl

Common synthetic routes to produce this compound itself involve the reduction of compounds like triphenylphosphine (B44618) or chlorodiphenylphosphine (B86185) with lithium metal. wikipedia.org An alternative method is the straightforward deprotonation of diphenylphosphine (B32561). wikipedia.orgresearchgate.net

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | lithium;diphenylphosphanide | nih.gov |

| Chemical Formula | C₁₂H₁₀LiP | wikipedia.org |

| Molar Mass | 192.13 g·mol⁻¹ | wikipedia.org |

| Appearance | Pale yellow to red solid | wikipedia.org |

Once formed, its synthetic utility is demonstrated in a variety of transformations. The reaction with alkyl or aryl halides (RX), for example, is a classic method for preparing unsymmetrical tertiary phosphines of the type R-P(C₆H₅)₂. wikipedia.org This nucleophilic substitution reaction is a cornerstone for creating custom-designed phosphine (B1218219) ligands. uw.edu.pl For instance, the reaction of this compound with benzyl (B1604629) chloride yields benzyldiphenylphosphine. researchgate.net Furthermore, its reaction with acetal-protected halo-substituted aldehydes is a key step in synthesizing phosphine aldehydes, which are precursors to a wide array of multidentate ligands used in catalysis. rsc.org

Table 2: Selected Synthetic Applications of this compound

| Electrophile | Product Type | Significance | Reference |

| Alkyl Halides (e.g., Benzyl chloride) | Tertiary Phosphines | Fundamental route to unsymmetrical phosphines | researchgate.net |

| Aryl Halides | Arylphosphines | Synthesis of ligands for cross-coupling reactions | smolecule.com |

| Acetal-protected Halo-aldehydes | Phosphine Aldehydes | Precursors for multidentate phosphine-imine ligands | rsc.org |

| Epoxides | β-Hydroxy Phosphines | Stereospecific synthesis of functionalized phosphines | rsc.org |

| Monosilacyclobutanes | Silicon-Phosphorus Polymers | Formation of novel inorganic polymers | smolecule.com |

Overview of Contemporary Research Domains

The influence of this compound extends into several modern areas of chemical research, primarily driven by the utility of the phosphine compounds derived from it.

Coordination Chemistry and Catalysis: A major application lies in the synthesis of phosphine ligands for transition metal catalysis. smolecule.com Phosphines are crucial ancillary ligands that can tune the electronic and steric properties of a metal center, thereby controlling the activity and selectivity of a catalyst. This compound is used to synthesize ligands for a range of catalytic processes, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. smolecule.comnih.gov Research has shown that palladium(II) and platinum(II) complexes bearing ligands derived from this reagent are effective catalysts for such transformations. smolecule.com

Polymer and Materials Science: The reagent is also finding use in the synthesis of novel polymers and materials. smolecule.com For example, lithium diarylphosphides have been used for the phosphination of polymers that contain chloromethyl groups. rsc.org This functionalization allows for the subsequent immobilization of metal complexes, creating heterogeneous catalysts. rsc.org Another application is its reaction with monosilacyclobutanes, which results in ring-opening polymerization to form polymers with a silicon-phosphorus backbone, materials with potentially unique electronic and thermal properties. smolecule.com In the field of advanced battery materials, phosphorus-containing polymers are being explored as solid polymer electrolytes for lithium-ion batteries, where the phosphorus centers can influence ion transport and stability. mdpi.comnih.gov

Advanced Organic Synthesis: Beyond ligand synthesis, this compound is employed in more specialized synthetic transformations. It has been used in the synthesis of phosphine-tethered N-heterocyclic carbene (NHC) ligand precursors and in the creation of unique molecular architectures like diphenylphosphinocubanes. rsc.org These applications highlight its role in building highly specific and complex molecules for diverse research areas.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;diphenylphosphanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYEGHEUWHKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10LiP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392839 | |

| Record name | Lithium diphenylphosphanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-06-8 | |

| Record name | Lithium diphenylphosphanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium diphenylphosphide solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Diphenylphosphanide

Reduction-Based Preparations of Lithium Diphenylphosphanide

Reduction-based methods are a cornerstone in the synthesis of this compound, utilizing alkali metals to reduce phosphorus-containing starting materials.

Alkali Metal-Mediated Reduction of Halophosphines

A common and effective method for preparing this compound involves the reduction of chlorodiphenylphosphine (B86185) with an alkali metal, typically lithium. wikipedia.orgrsc.org This reaction proceeds by treating chlorodiphenylphosphine with two equivalents of lithium metal, which results in the formation of this compound and lithium chloride as a byproduct. wikipedia.org

The general reaction is as follows: (C₆H₅)₂PCl + 2 Li → (C₆H₅)₂PLi + LiCl wikipedia.org

This method is widely applied for synthesizing various lithium diarylphosphides. rsc.org For commercial production, preferred methods may involve reacting chlorodiphenylphosphine with lithium metal in a solvent chosen to enhance the stability of the final product solution. google.com The reaction temperature is typically controlled between 30°C and 80°C. google.com To facilitate the reaction, an initiator such as 1,2-dibromoethane (B42909) may be added to increase the initial rate of reaction. google.com

Reductive Cleavage of Tertiary Phosphines by Lithium

An alternative reduction-based route is the cleavage of a phosphorus-carbon bond in tertiary phosphines, such as triphenylphosphine (B44618), using lithium metal. wikipedia.orgrsc.org This process is recognized as a convenient method for preparing phosphide (B1233454) precursors. rsc.org The reaction involves treating triphenylphosphine with two equivalents of lithium, which cleaves a phenyl group to yield this compound and phenyllithium (B1222949). wikipedia.org

The general reaction is: (C₆H₅)₃P + 2 Li → (C₆H₅)₂PLi + LiC₆H₅ wikipedia.org

The reductive cleavage of functionalized triphenylphosphines using a lithium/tetrahydrofuran (B95107) (THF) system is also a viable, though potentially complex, pathway that depends significantly on the nature of the functional groups present. researchgate.net

| Method | Starting Material | Reagent | Key Byproduct | Reference |

|---|---|---|---|---|

| Alkali Metal-Mediated Reduction | Chlorodiphenylphosphine | Lithium Metal (2 eq.) | Lithium Chloride (LiCl) | wikipedia.org |

| Reductive Cleavage | Triphenylphosphine | Lithium Metal (2 eq.) | Phenyllithium (LiC₆H₅) | wikipedia.org |

Acid-Base Reactions in Diphenylphosphanide Synthesis

Acid-base chemistry provides a straightforward and widely used alternative for synthesizing this compound, typically involving the deprotonation of a phosphine (B1218219) precursor.

Deprotonation of Diphenylphosphine (B32561) Precursors

The most direct acid-base method is the deprotonation of diphenylphosphine. wikipedia.org This is readily achieved by treating diphenylphosphine with a strong organolithium base, such as n-butyllithium (n-BuLi). researchgate.netwikipedia.org The reaction is a simple proton abstraction, where the acidic proton on the phosphorus atom of diphenylphosphine is removed by the strong base to yield the this compound salt and a non-interfering byproduct, in this case, butane. researchgate.netwikipedia.org

The reaction is as follows: (C₆H₅)₂PH + n-BuLi → (C₆H₅)₂PLi + C₄H₁₀ researchgate.net

Lithium amides, such as lithium diisopropylamide (LDA), can also be used to deprotonate diphenylphosphine to generate the desired phosphanide (B1200255). nih.gov

Investigation of Basic Additives and Solvents in Synthesis

The choice of solvent and basic additives is critical and can significantly influence the yield and stability of the final product. While tetrahydrofuran (THF) is a commonly used solvent, solutions of this compound in THF can be unstable, which presents challenges for commercial viability. google.comchemimpex.com Research has shown that alternative ether solvents, such as 2-methyltetrahydrofuran (B130290) (2MeTHF), can yield more stable solutions. google.com The relative rates of reaction of alkyllithium reagents with ethers generally follow the trend of DME > THF > diethyl ether, which can influence the synthesis process. uniurb.it

The choice of base is also crucial. A study on radical coupling reactions highlighted that while strong bases like potassium tert-butoxide (tBuOK), potassium hexamethyldisilazide (KHMDS), and sodium hexamethyldisilazide (NaHMDS) were used to deprotonate diphenylphosphine, they resulted in poor yields of the desired subsequent product. nih.gov In that specific context, lithium diisopropylamide (LDA) in 1,2-dimethoxyethane (B42094) (DME) at elevated temperatures proved to be the most effective combination. nih.gov The use of other polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) led to diminished yields. nih.gov

| Base | Solvent | Observed Outcome | Reference |

|---|---|---|---|

| tBuOK, KHMDS, NaHMDS | Not specified | Poor yields in subsequent reaction | nih.gov |

| LDA | DME | Promoted yield to 80% at 50°C | nih.gov |

| LDA | DMF, DMSO, MeCN | Dropped yields | nih.gov |

| n-BuLi | THF | Commonly used but product has limited stability | google.com |

| Lithium Metal | 2-Methyltetrahydrofuran | Improved product stability compared to THF | google.com |

Electrochemical Approaches to this compound Generation

Electrochemical synthesis represents a more modern, though less common, approach to generating phosphanide species. researchgate.nettycorun.com This method offers a green and highly selective alternative to traditional chemical reductions. tycorun.comnih.gov

While direct electrochemical synthesis of this compound is not extensively documented in the provided sources, a closely related procedure for magnesium chloride diphenylphosphanide has been described. researchgate.net This process involves the electrochemical reduction of chlorodiphenylphosphine in an undivided electrolytic cell using a sacrificial magnesium anode. The resulting magnesium chloride diphenylphosphanide can then be used in subsequent coupling reactions. researchgate.net

Extrapolating from this and other organic electrosynthesis procedures, a potential pathway for this compound could involve the electrolysis of a precursor like diphenyl dithiophosphinic acid or chlorodiphenylphosphine in an undivided cell. nih.gov Such a setup would typically include a lithium metal plate as the negative electrode (cathode) and a carbon-based material as the positive electrode (anode). nih.gov The electrolyte would consist of a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium nitrate (B79036) (LiNO₃), dissolved in a mixture of solvents like 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (DME). nih.gov The reaction proceeds via the gain and loss of electrons at the electrode surfaces, driven by an applied electric current. tycorun.com

This electrochemical approach offers precise control over the reaction and can lead to high yields and selectivity under mild conditions. nih.gov

Methodological Advancements and Efficiency Considerations

Traditionally, this compound is prepared via several primary routes, including the reduction of organophosphorus compounds with alkali metals or the deprotonation of diphenylphosphine. wikipedia.org The efficiency of these methods is often dictated by the choice of starting material, which includes triphenylphosphine, chlorodiphenylphosphine, or diphenylphosphine itself. wikipedia.orgwikipedia.orgrsc.org

A prevalent and convenient method involves the cleavage of a phosphorus-carbon bond in triphenylphosphine using metallic lithium. rsc.orgatamankimya.com This reaction, typically conducted in a solvent like tetrahydrofuran (THF), yields this compound and phenyllithium as a byproduct. wikipedia.org Another common approach is the reduction of chlorodiphenylphosphine with two equivalents of lithium metal, which produces the desired product along with lithium chloride. wikipedia.orgrsc.org The deprotonation of diphenylphosphine using reagents like n-butyllithium (n-BuLi) is also a widely employed method. wikipedia.orgresearchgate.net

Recent advancements have focused on optimizing these established procedures. For instance, research into the synthesis from chlorodiphenylphosphine and lithium metal has explored the influence of solvents on the stability and yield of the resulting this compound solution. A study systematically tested various solvents, demonstrating that the choice of solvent is critical for product stability. google.com While tetrahydrofuran (THF) is commonly used, it has been found that any amount of THF can decrease the stability of the product. google.com The use of diethoxymethane (B1583516) (DEM) as a solvent, for example, was shown to produce a clear brown solution with a high yield of 17.91% active lithium diphenylphosphide, suggesting enhanced stability compared to syntheses involving THF. google.com The reaction temperature is also a key parameter, with studies showing effective synthesis at temperatures ranging from 30° C to 80° C. google.com

The table below, derived from patent literature, showcases the impact of different solvents on the yield of this compound prepared from chlorodiphenylphosphine and lithium metal. google.com

Table 1: Solvent Effects on this compound Synthesis Yield

| Solvent | Yield (%) |

|---|---|

| Diethoxymethane (DEM) | 98.09 |

| Glyme | 96.60 |

| Ethylal | 98.10 |

This table is interactive. You can sort and filter the data.

Efficiency considerations also extend to the choice of precursor. The cleavage of triphenylphosphine is atom-inefficient in terms of the phosphorus content, as one phenyl group is lost as phenyllithium. wikipedia.org In contrast, syntheses starting from diphenylphosphine or chlorodiphenylphosphine utilize the diphenylphosphino moiety directly. The deprotonation of diphenylphosphine is a clean reaction, but the phosphine itself can be sensitive to oxidation. wikipedia.org The use of diphenylphosphine-borane complexes has been explored to circumvent this issue by protecting the phosphine from oxidation during handling. wikipedia.org

The development of super-electron-donors (SEDs) has highlighted another facet of this compound's utility and the importance of its efficient synthesis. In this context, this compound, prepared from diphenylphosphine and a lithium amide base, can act as an electron donor to initiate radical reactions. nih.gov This application underscores the need for reliable and efficient synthetic protocols that deliver a high-quality reagent.

A summary of the primary synthetic routes highlights the different efficiency considerations for each method.

Table 2: Comparison of Synthetic Routes to this compound

| Precursor | Reagents | Typical Solvent | Key Considerations |

|---|---|---|---|

| Triphenylphosphine | Lithium metal (2 eq.) | Tetrahydrofuran (THF) | Convenient but generates phenyllithium byproduct. wikipedia.orgwikipedia.org |

| Chlorodiphenylphosphine | Lithium metal (2 eq.) | Ethers (e.g., DEM) | High yield; solvent choice critical for product stability. wikipedia.orggoogle.com |

| Diphenylphosphine | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | Clean deprotonation; precursor is air-sensitive. wikipedia.org |

This table is interactive. You can sort and filter the data.

Ultimately, the choice of synthetic methodology for this compound depends on the desired scale, purity requirements, and the availability of precursors. Methodological advancements continue to refine these processes, aiming for greater efficiency, safety, and product stability.

Reactivity and Mechanistic Investigations of Lithium Diphenylphosphanide

Nucleophilic Reactivity of the Diphenylphosphanide Anion

The diphenylphosphanide anion, [P(C₆H₅)₂]⁻, is a potent nucleophile, readily participating in reactions to form new phosphorus-carbon bonds. This reactivity is central to its application in the synthesis of a variety of organophosphorus compounds.

A primary application of lithium diphenylphosphanide is in alkylation and arylation reactions to create tertiary phosphines. wikipedia.orgbeilstein-journals.org These reactions typically involve the nucleophilic attack of the diphenylphosphanide anion on a carbon electrophile.

Alkylation: this compound reacts with alkyl halides (RX) to produce tertiary phosphines of the general formula (C₆H₅)₂PR. wikipedia.org This nucleophilic substitution reaction is a fundamental method for constructing C(sp³)–P bonds.

Arylation: Similarly, it can react with aryl halides to form triarylphosphines. smolecule.com These reactions are crucial for synthesizing more complex phosphine (B1218219) ligands and organic molecules. The reaction often proceeds via nucleophilic aromatic substitution or through metal-catalyzed cross-coupling pathways. smolecule.comresearchgate.net

The table below summarizes representative alkylation and arylation reactions of this compound.

| Electrophile Type | Specific Electrophile | Product Type | Reference |

| Alkyl Halide | Benzyl (B1604629) Chloride | Benzyl diphenylphosphine (B32561) | researchgate.net |

| Alkyl Halide | Benzyl Bromide | Benzyl diphenylphosphine | researchgate.net |

| Aryl Halide | o-Substituted Aryl Fluorides | o-Substituted Aryl Phosphines | researchgate.net |

| Aryl Halide | Aryl Iodides | Aryldiphenylphosphines | researchgate.net |

The nucleophilicity of this compound extends to reactions with carbonyl compounds and various halogen-containing substrates.

Reactions with Carbonyl Compounds: this compound can add to carbonyl groups. For instance, its reaction with acetal-protected halo-substituted aldehydes is a known route for synthesizing phosphine aldehydes, such as 3-(diphenylphosphino)propanal. rsc.org This reaction involves the nucleophilic attack of the phosphide (B1233454) on the carbon of the carbonyl-like precursor.

Reactions with Halogen-Containing Substrates: Beyond simple alkyl and aryl halides, this compound reacts with a range of halogenated compounds. wikipedia.org With halocarbons, it readily forms tertiary phosphines. wikipedia.org The reaction with chlorodiphenylphosphine (B86185) is also a method for its preparation, highlighting the reactivity between phosphorus-centered nucleophiles and electrophiles. wikipedia.org In the presence of a strong base, it can facilitate the demethylation of certain compounds. nih.gov

Alkylation and Arylation Reactions for C-P Bond Formation

Electron Transfer Pathways Involving this compound

Recent studies have illuminated the role of this compound in electron transfer processes, revealing its capacity to act as a potent single-electron donor.

Single-electron transfer (SET) is a fundamental process in which a single electron is transferred from a donor to an acceptor molecule, generating radical ions. numberanalytics.comnumberanalytics.com this compound has been identified as a participant in such reactions. It can initiate radical processes by transferring an electron to a suitable acceptor. nih.govresearchgate.net For example, in reactions with certain aryl iodides, the diphenylphosphanide anion can act as the electron donor, initiating a radical cascade that leads to the formation of new chemical bonds. nih.gov This capability is significant as the development of effective electron donors is crucial for advancing SET-based synthetic methodologies. nih.govnih.gov

The concept of super-electron-donors (SEDs) refers to exceptionally potent neutral organic electron donors. nih.govwordpress.com Research has shown that heteroatom-centered anions, including the diphenylphosphanide anion, can function as SEDs. nih.govresearchgate.net In this capacity, this compound can initiate radical reactions for the synthesis of complex molecules like 3-substituted benzofurans. nih.govresearchgate.net

Mechanistically, after deprotonation of a precursor like diphenylphosphine, the resulting diphenylphosphanide anion acts as an SED, transferring a single electron to an acceptor, such as a Lewis acid-activated aryl iodide. nih.gov This process generates two radical intermediates that can then couple to form the final product. nih.gov Control experiments have confirmed that the diphenylphosphanide anion itself is the electron donor in these transformations. nih.govresearchgate.net Cyclic voltammetry studies have further supported the feasibility of the diphenylphosphanide anion as an SED by measuring its oxidation potential. nih.gov

The table below presents the oxidation potentials of this compound and related compounds, illustrating its capacity as a super-electron-donor.

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reference |

| This compound | -1.16 | nih.gov |

| Lithium Amide (11) | -1.13 | nih.gov |

| LDA | -1.25 | nih.gov |

| LiHMDS | -1.22 | nih.gov |

| Lithium Sulfide (10) | -0.42 | nih.gov |

| Data recorded in dimethylformamide (DMF). |

Single-Electron Transfer (SET) Processes

Reactivity with Main Group and Metalloid Reagents

The reactivity of this compound is not limited to carbon-based electrophiles; it also engages with a variety of main group and metalloid compounds.

Reactions with Main Group Elements: this compound reacts with halides of main group elements to form new element-phosphorus bonds. For instance, it reacts with group 13 metal(I) halides. researchgate.net Its reactions with silyl (B83357) halides can be used to form silylphosphines. It can also react with water, where it is converted to diphenylphosphine and lithium hydroxide. wikipedia.org

Reactions with Metalloids: The reaction of this compound with metalloid halides is a common method for synthesizing phosphanide (B1200255) complexes of these elements. For example, it reacts with antimony(III) chloride to afford antimony phosphanides. d-nb.info These resulting compounds can themselves be catalysts for reactions like hydrophosphination. d-nb.info Similarly, reactions with bismuth(III) chloride can yield aminobismuthanes, depending on the reaction conditions. researchgate.net

Insertion Reactions with Chalcogens (Selenium, Tellurium)

Mechanistic Elucidation through Kinetic and Thermodynamic Studies

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Kinetic and thermodynamic studies provide valuable insights into the reaction pathways, the nature of intermediates, and the factors that control reaction rates and product distributions.

Kinetic measurements have been employed to study reactions such as the addition of phosphane oxides to acetylenes, a reaction catalyzed by s-block metal bases. acs.org These studies revealed that the reaction rate is highly dependent on the nature of the alkali metal cation, with heavier alkali metals like potassium and cesium showing higher catalytic efficiency than lithium. acs.org This is attributed to the lower surface charge density and higher polarizability of the heavier ions, which leads to a more ionic character and deaggregation of the catalytically active species. acs.org The solvent also plays a critical role, with more polar, coordinating solvents accelerating the reaction by breaking up aggregates of the metal phosphinites. acs.orgdb-thueringen.de

In the context of LiPPh₂, mechanistic investigations have also pointed to the involvement of single electron transfer (SET) processes in certain reactions. nih.gov For example, in reactions with aryl iodides, LiPPh₂ can act as an electron donor to generate radical intermediates, which then proceed to form the final products. nih.gov The formation of radical species can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov

These mechanistic studies, combining kinetics, thermodynamics, and computational chemistry, are indispensable for a deep understanding of the reactivity of this compound and for the rational design of new synthetic methodologies.

Table 3: Mechanistic Insights from Kinetic and Thermodynamic Studies

| Studied Reaction/System | Method(s) Used | Key Finding | Implication | Reference |

| Alkali metal-catalyzed hydrophosphorylation | Kinetic measurements | Reaction rate depends on the alkali metal cation (K > Na > Li). | Softer, more polarizable cations are better catalysts. | acs.org |

| Radical coupling of heteroatomic compounds | DFT calculations, EPR spectroscopy | LiPPh₂ can act as a single electron donor to form radical intermediates. | Elucidation of a radical-based reaction mechanism. | nih.gov |

| Lithium battery materials | Calorimetry, Phase diagram analysis | Determination of Gibbs energy functions and phase stabilities. | Understanding the thermodynamic driving forces of lithiation/delithiation. | youtube.com |

Coordination Chemistry and Ligand Development from Lithium Diphenylphosphanide

Synthesis of Metal-Phosphido Complexes

The reaction of lithium diphenylphosphanide with metal halides is a common and straightforward method for introducing a diphenylphosphido group into a metal's coordination sphere. wikipedia.org This salt metathesis reaction typically involves the displacement of a halide ligand by the [PPh₂]⁻ anion, forming a stable metal-phosphorus bond and a lithium halide byproduct.

This compound is frequently employed to generate transition metal phosphido complexes. wikipedia.org These complexes are of interest not only as fundamental examples of metal-phosphorus bonding but also as intermediates in catalytic cycles or as precursors to other complex materials. The reaction of LiPPh₂ with suitable transition metal halide precursors, such as those of palladium(II) and platinum(II), leads to the formation of the corresponding diphenylphosphido compounds. smolecule.com For example, novel lithium metal thiophosphates with the general formula Li₂MP₂S₆ (where M can be Mn, Fe, Co) have been successfully synthesized using innovative iodide-assisted routes, showcasing the versatility of lithium-based reagents in creating complex inorganic materials. umn.edu

Table 1: Examples of Transition Metal Phosphido Compound Synthesis

| Metal Precursor Type | Reagent | Product Type | Application/Significance |

|---|---|---|---|

| Palladium(II) Halides | LiPPh₂ | Palladium(II)-phosphido complexes | Precursors for catalysts in cross-coupling reactions. smolecule.com |

| Platinum(II) Halides | LiPPh₂ | Platinum(II)-phosphido complexes | Model compounds for studying M-P bonding and reactivity. smolecule.com |

The reactivity of this compound extends across the periodic table, encompassing both d-block transition metals and s-block main group elements. While reactions with d-block metal precursors are common for creating catalysts, interactions with s-block metals are crucial for developing novel reagents and understanding fundamental bonding principles.

The reaction of LiPPh₂ with d-block metal halides like NiCl₂, CuCl₂, MnCl₂, and FeCl₂ is a foundational step in synthesizing coordination compounds. nih.gov These reactions can yield complexes where the phosphido group acts as a terminal or bridging ligand, influencing the electronic and structural properties of the resulting molecule.

Recent research has also highlighted the importance of s-block metal-mediated reactions. acs.org For instance, calcium-based reagents have been used to mediate hydrophosphorylation reactions. acs.orgresearchgate.net The synthesis of heteroleptic calcium phosphidoborane complexes demonstrates the ability to form stable Ca-P bonds, opening avenues for main-group metal catalysis. researchgate.net This reactivity underscores the utility of phosphide (B1233454) anions, derived from precursors like LiPPh₂, in the coordination chemistry of alkaline earth metals.

Table 2: Reactivity of LiPPh₂ with Various Metal Precursors

| Metal Block | Metal Example | Precursor Example | Resulting Complex/Product |

|---|---|---|---|

| d-Block | Palladium, Platinum | [PdCl₂(COD)], PtCl₂(cod) | Metal-phosphido complexes for catalysis. smolecule.comrsc.org |

| d-Block | Nickel, Copper, Iron | NiCl₂, CuCl₂, FeCl₂ | Mixed-ligand coordination compounds. nih.gov |

| s-Block | Calcium | Calcium Acetylide (CaC₂) | Used in metathetical approaches with phosphane oxides. acs.org |

Formation of Transition Metal Diphenylphosphido Compounds

Precursor to Advanced Phosphine (B1218219) Ligands

Beyond the direct formation of metal-phosphido complexes, this compound is arguably more significant as a nucleophilic phosphination agent for synthesizing organic phosphine ligands. smolecule.com These ligands are indispensable in homogeneous catalysis, where their steric and electronic properties can be precisely tuned to control the activity and selectivity of a metal catalyst. numberanalytics.comgoogle.com

Monodentate phosphines, which bind to a metal center through a single phosphorus atom, are the simplest class of phosphine ligands and are easily accessible using LiPPh₂. numberanalytics.comalfachemic.com The synthesis typically involves a standard nucleophilic substitution reaction where LiPPh₂ attacks an organic electrophile, such as an alkyl or aryl halide. A classic example is the synthesis of benzyl (B1604629) diphenylphosphine (B32561), where diphenylphosphine is first deprotonated by n-butyllithium (nBuLi) to form lithium diphenylphosphide in situ, which then reacts with benzyl chloride to yield the final product. researchgate.net This straightforward methodology allows for the attachment of the diphenylphosphino group to a wide variety of organic scaffolds.

The construction of polydentate and chelating phosphine ligands, which can form more stable complexes with metal centers, often relies on the nucleophilicity of the phosphide anion. By reacting LiPPh₂ or its potassium analogue (KPPh₂) with substrates containing multiple electrophilic sites, multidentate phosphines can be synthesized. For example, bidentate and tripodal phosphines have been efficiently prepared by reacting KPPh₂ with di- and tri-functionalized organic molecules, respectively. osti.gov

A particularly important class of chelating systems is hybrid or "hemilabile" ligands, which contain both a soft phosphorus donor and a hard nitrogen donor atom. d-nb.info Phosphine-imine (P,N) ligands are a prominent example and can be readily synthesized using LiPPh₂ as a key intermediate.

A powerful and modular synthetic route involves a two-step process. First, this compound is reacted with an acetal-protected halo-substituted aldehyde, such as 3-bromopropanal (B3055480) dimethyl acetal, to form a phosphine-aldehyde. rsc.org In the second step, this phosphine-aldehyde undergoes a simple condensation reaction with a primary amine or hydrazine (B178648) to generate the desired phosphine-imine or phosphine-hydrazone ligand. rsc.orgresearchgate.net This method allows for significant structural diversity by simply varying the amine component. rsc.org

Furthermore, lithium diphenylphosphide can be used to synthesize other P,N-hybrid ligands, such as phosphine-pyridyl systems, by reacting it with halo-substituted pyridines. d-nb.infonih.gov The cleavage of triphenylphosphine (B44618) with metallic lithium can also generate LiPPh₂, which has been used to synthesize diphenylphosphino-tethered imidazolium (B1220033) salts, precursors to important phosphine-N-heterocyclic carbene (NHC) hybrid ligands. rsc.org

Table 3: Synthesis of Representative Hybrid Phosphine Ligands

| Ligand Type | Synthetic Strategy | Intermediate | Key Reagents |

|---|---|---|---|

| Phosphine-Imine | Nucleophilic substitution followed by condensation. rsc.org | 3-(Diphenylphosphino)propanal | 1. LiPPh₂ 2. Acetal-protected 3-bromopropanal 3. Primary Amine |

| Phosphine-Hydrazone | Nucleophilic substitution followed by condensation. researchgate.net | 3-(Diphenylphosphino)propanal | 1. LiPPh₂ 2. Acetal-protected 3-bromopropanal 3. Hydrazine derivative |

| Phosphine-Pyridyl | Nucleophilic substitution. d-nb.infonih.gov | N/A | 1. LiPPh₂ 2. Chloro-substituted pyridine |

Synthesis of Polydentate and Chelating Phosphine Systems

Phosphine-Functionalized N-Heterocyclic Carbene (NHC) Ligands

This compound serves as a critical nucleophilic reagent in the synthesis of phosphine-functionalized N-heterocyclic carbene (NHC) ligands. These hybrid ligands are of significant interest because they combine the strong σ-donating properties of an NHC with the versatile steric and electronic characteristics of a phosphine, creating a chelating environment for transition metals. researchgate.net The synthetic strategy typically involves the reaction of this compound with an NHC precursor that has been modified to include an electrophilic side chain, most commonly an alkyl halide.

The preparation process often begins with the synthesis of an imidazolium salt bearing an N-substituted arm containing a leaving group, such as a chloride or bromide. For example, reacting an N-substituted imidazole (B134444) with 1,2-dichloroethane (B1671644) can produce a (β-chloroethyl)imidazolium chloride. researchgate.net This precursor is then treated with this compound. The phosphanide (B1200255) anion (PPh₂⁻) acts as a potent nucleophile, displacing the halide on the side chain to form a stable P-C bond. rsc.orgnih.gov This reaction yields the desired phosphine-functionalized imidazolium salt, which is the direct precursor to the NHC ligand. rsc.org Deprotonation of this salt, typically in situ during complexation with a metal salt, generates the free carbene that coordinates to the metal center, with the phosphine moiety available to bind as well, forming a stable chelate ring. researchgate.net

This methodology has been successfully used to create a variety of phosphine-functionalized NHC ligands for use in catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Heck reaction. organic-chemistry.org The introduction of bulky groups on the N-phenyl ring of the NHC can further enhance the catalytic activity. organic-chemistry.org The resulting palladium complexes, often generated in situ, have demonstrated high efficiency and stability for the coupling of various aryl bromides and iodides. organic-chemistry.org

Chiral and Sterically Encumbered Phosphine Ligand Architectures

The synthesis of phosphine ligands with specific three-dimensional structures, such as those that are chiral or possess significant steric bulk, is fundamental to advancing homogeneous catalysis. This compound is a key building block for creating these sophisticated ligand architectures. Its utility lies in its role as a powerful P-nucleophile that can be introduced into complex organic frameworks. nih.govnih.gov

Sterically Encumbered Ligands: The development of bulky, electron-rich phosphine ligands has been a major driver of progress in cross-coupling reactions. mdpi.com These ligands can improve the efficiency and selectivity of catalysts by promoting reductive elimination and preventing catalyst deactivation. mdpi.comrsc.org The synthesis of such ligands often involves the reaction of this compound with a sterically demanding organic halide. By choosing a precursor that already contains bulky substituents (e.g., adamantyl, tert-butyl, or large biaryl groups), the diphenylphosphino group can be installed to create a ligand with a large "cone angle," a measure of its steric footprint. umb.edu This approach is a straightforward and atom-economical way to generate tertiary phosphines with tailored steric properties. mdpi.com

Chiral Ligands: Chiral phosphine ligands are paramount in asymmetric catalysis, where they create a chiral environment around a metal center to control the enantioselectivity of a reaction. nih.gov this compound is employed in the synthesis of P-chiral ligands, where the phosphorus atom itself is a stereocenter. One established method involves the deprotonation of a P-chiral secondary phosphine-borane complex using a strong base like n-butyllithium, followed by a nucleophilic substitution reaction. nih.gov While not starting from LiPPh₂ directly, this generates a lithium phosphide-borane intermediate that functions similarly.

Alternatively, this compound can be reacted with a chiral organic electrophile. und.edu For instance, nucleophilic substitution on chiral precursors derived from natural products or other enantiopure sources allows for the introduction of the diphenylphosphino group into a pre-existing chiral scaffold. rsc.org The development of P-chirogenic ligands like QuinoxP* and DIPAMP, often synthesized using phosphine-borane intermediates, highlights the importance of phosphide nucleophiles in creating conformationally rigid structures that lead to high enantioselectivity in catalytic reactions. nih.govnih.gov

Structural Characterization of this compound Derivatives and Complexes

Solid-State Structures via X-ray Diffraction

In the solid state, this compound itself often exists as a polymer. wikipedia.org Its derivatives and complexes exhibit a wide range of structural motifs. For example, X-ray analysis of the lithium compound [LiC(SiMe₂CH₂PPh₂)₃] revealed an unusual tricyclic structure where the lithium cation is bound to both the central carbanion and the three phosphorus atoms of the diphenylphosphino groups. The Li-P bond length in this complex was determined to be 2.652(11) Å.

The diphenylphosphanide moiety (PPh₂⁻) frequently acts as a bridging ligand (μ-PPh₂) between two metal centers. A study on gold complexes produced novel Au(III)/Au(I) phosphanido-bridged species, including [PPN][Au(3,5-C₆Cl₂F₃)₃(μ-PPh₂)AuCl] (4) and [PPN][{(3,5-C₆Cl₂F₃)₃Au(μ-PPh₂)}₂Au] (5). nih.govresearchgate.netmdpi.com The crystal structures of these complexes were fully characterized, providing key structural parameters. In complex 4, the Au(III)-P bond distance is 2.3707(13) Å, while the Au(I)-P distance is significantly shorter at 2.2436(13) Å. researchgate.netmdpi.com The geometry around the Au(I) center is nearly linear, with a P1-Au2-Cl1 angle of 178.66(6)°. researchgate.net

The table below summarizes selected crystallographic data for these representative gold complexes.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| [PPN][Au(3,5-C₆Cl₂F₃)₃(μ-PPh₂)AuCl] | Au(III)—P1 Bond Length (Å) | 2.3707(13) | researchgate.net |

| Au(I)—P1 Bond Length (Å) | 2.2436(13) | researchgate.net | |

| Au(I)—Cl1 Bond Length (Å) | 2.2830(16) | researchgate.net | |

| P1—Au(I)—Cl1 Angle (°) | 178.66(6) | researchgate.net | |

| [Au(3,5-C₆Cl₂F₃)₃(tht)] | Au—S Bond Length (Å) | 2.3897(8) | mdpi.com |

| C7—Au—S Angle (°) | 177.27(7) | mdpi.com |

These structural studies are crucial for understanding how ligand architecture influences the properties and reactivity of the resulting metal complexes. mdpi.comdeepdyve.com

Solution-State Characterization by Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is the primary method for characterizing the structure, dynamics, and solution-state behavior of compounds derived from this compound. youtube.com Key nuclei such as ³¹P, ¹H, ¹³C, and ⁷Li provide complementary information. core.ac.uk

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for studying phosphanide complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment. nih.govresearchgate.net For example, in the synthesis of a phosphanyl-substituted disilagermirene-nickel complex, the product showed a ³¹P NMR signal at δ = 10.1 ppm in benzene-d₆. acs.orgresearchgate.net The formation of metal complexes from phosphine ligands generally results in a downfield shift of the ³¹P signal upon coordination, confirming the interaction between the phosphorus atom and the metal center. mdpi.com For instance, the ³¹P{¹H} NMR spectrum for benzyl diphenylphosphine shows a signal at -10.0 ppm, which would shift upon complexation. researchgate.net

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic backbone of the ligands. researchgate.netresearchgate.net For example, in THF adducts of alkaline-earth phosphidoboranes derived from diphenylphosphine, detailed ¹H and ¹³C NMR spectra allow for the assignment of all protons and carbons in the phenyl rings and the β-diketiminato (BDI) supporting ligand. bath.ac.uk In a THF adduct of a calcium phosphidoborane, [(BDI)Ca(H₃BPPh₂)∙THF], the phenyl protons appear in the aromatic region (δ ≈ 7.0 ppm) and the distinct methyl groups of the BDI ligand are also clearly resolved. bath.ac.uk

⁷Li and ⁶Li NMR Spectroscopy: Lithium NMR (both ⁷Li and ⁶Li) is used to probe the environment of the lithium cation. huji.ac.ilnorthwestern.edu The chemical shift and linewidth of the lithium signal are sensitive to factors such as solvent, temperature, aggregation state, and the nature of the counter-ion. huji.ac.ilrsc.org ⁷Li NMR is more sensitive, but its signals are often broader due to its larger quadrupole moment. huji.ac.il In contrast, ⁶Li gives much sharper lines, which can allow for the observation of scalar couplings, but suffers from low sensitivity and long relaxation times. huji.ac.il In the study of the tricyclic complex [LiC(SiMe₂CH₂PPh₂)₃], ⁷Li NMR spectroscopy was used alongside other nuclei to suggest that the solid-state structure is largely maintained in toluene (B28343) solution at low temperatures.

The table below presents representative NMR data for a compound synthesized from a diphenylphosphine derivative.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Benzyl diphenylphosphine | ¹H | C₆D₆ | 3.33 (s, 2H, -CH₂), 7.12–7.47 (m, 15H, Ar) | researchgate.net |

| ³¹P{¹H} | C₆D₆ | -10.0 | researchgate.net | |

| [(BDI)Ca(H₃BPPh₂)∙THF] | ¹¹B | C₆D₆ | -27.10 | bath.ac.uk |

| [(BDI)Ca(H₃BPPh₂)∙THF] | ³¹P{¹H} | C₆D₆ | -38.06 (br) | bath.ac.uk |

| Ph₂PLi-Ni Complex (2d) | ³¹P | [D₆]benzene | 10.1 | acs.org |

Together, these multinuclear NMR techniques provide a comprehensive picture of the species present in solution, complementing the static picture provided by solid-state X-ray diffraction. mdpi.comacs.org

Catalytic Applications and Catalysis Research Involving Lithium Diphenylphosphanide Derived Systems

C-P Bond Formation in Catalytic Cycles

The formation of carbon-phosphorus (C-P) bonds is a fundamental transformation in organophosphorus chemistry, enabling the synthesis of a vast array of compounds, including ligands for catalysis, and molecules with significant biological or material properties. Lithium diphenylphosphanide is a key reagent in facilitating these connections through various catalytic methodologies.

Complexes derived from this compound have demonstrated significant catalytic activity in cross-coupling reactions. LiPPh₂ is often used to synthesize specialized phosphine (B1218219) ligands, which are then coordinated to a metal center, typically palladium. These resulting complexes can act as highly effective pre-catalysts.

For instance, 3-(diphenylphosphino)propanal (PCHO), which can be synthesized from LiPPh₂ and an acetal-protected halo-substituted aldehyde, serves as a ligand for palladium(II) and platinum(II) complexes. rsc.orgresearchgate.net These well-defined palladium(II) phosphine aldehyde pre-catalysts have been successfully employed in copper-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.netsmolecule.com Research has established the homogeneous nature of the catalytically active species in these reactions. smolecule.com

In the Sonogashira cross-coupling of bromobenzene (B47551) and phenylacetylene, palladium complexes featuring the PCHO ligand work efficiently without a copper co-catalyst. rsc.org Studies have shown that the choice of solvent and base significantly impacts reaction yields, with less polar solvents like toluene (B28343) and 1,4-dioxane (B91453) proving superior. rsc.org The versatility of these derived catalysts is also highlighted in Suzuki-Miyaura couplings, a cornerstone of C-C bond formation in modern organic synthesis. smolecule.comnih.govlibretexts.orgrsc.org The 2-(o-tolyl)benzofuran, for example, can be synthesized via a Suzuki reaction. nih.gov

Table 1: Representative Conditions for Cu-Free Sonogashira Coupling using a Palladium-PCHO Pre-catalyst This table is generated based on data for the coupling of bromobenzene and phenylacetylene.

| Parameter | Condition | Yield (%) | Reference |

| Solvent | Toluene | 94 | rsc.org |

| Solvent | 1,4-Dioxane | 99 | rsc.org |

| Catalyst | Palladium(II)-PCHO Complex | Varies | rsc.org |

| Base | Various Screened | Varies | rsc.org |

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C multiple bond, is an atom-economical method for forming C-P bonds. beilstein-journals.org Catalytic systems derived from or involving this compound play a role in these transformations. The reaction can be catalyzed by bases, free-radical initiators, or metal complexes.

In base-catalyzed hydrophosphination, a strong base deprotonates a phosphine to generate a nucleophilic phosphide (B1233454), which then attacks the unsaturated substrate. LiPPh₂ can be considered a pre-formed phosphide source for such additions. The regioselectivity of the addition can lead to either Markovnikov or anti-Markovnikov products. beilstein-journals.org

More advanced catalytic systems utilize metal complexes to facilitate the reaction. For example, a lithium phosphidoaluminate complex, iBu₃AlPPh₂Li(THF)₃, has been shown to catalyze the hydrophosphination of alkynes. researchgate.net Mechanistic proposals suggest that the reaction proceeds via the insertion of the alkyne into the aluminum-phosphorus bond of the catalyst, followed by reaction with the phosphine to regenerate the active species. researchgate.net Iron-catalyzed systems have also been developed for selective hydrophosphination. acs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Functional Group Transformations and Advanced Organic Synthesis

The utility of this compound extends beyond direct C-P bond formation in catalytic cycles to its role as a stoichiometric reagent for synthesizing key building blocks used in advanced organic synthesis.

The most prominent application of this compound is as a powerful nucleophile for the synthesis of tertiary phosphines. smolecule.com This is typically achieved through the reaction of LiPPh₂ with organic halides (R-X). wikipedia.org This method allows for the introduction of the diphenylphosphino group into a wide variety of organic scaffolds.

Key examples of this application include:

Reaction with Aryl Halides: LiPPh₂ reacts with aryl halides to produce triarylphosphines. This reaction is fundamental for creating the phosphine ligands that are ubiquitous in cross-coupling catalysis. smolecule.com

Synthesis of Functionalized Ligands: It is used to prepare specialized phosphines, such as (bromopyridyl)diarylphosphines and (methylthiophenyl)phosphines. rsc.org

Formation of Phosphine-Tethered Species: Lithium diphenylphosphide, generated from the cleavage of triphenylphosphine (B44618) with lithium metal, reacts with substrates like 3-(4-chlorobutyl)-1-methyl-1H-imidazol-3-ium chloride. This reaction yields a diphenylphosphino-tethered imidazolium (B1220033) salt, which is a precursor to phosphine-functionalized N-heterocyclic carbene (NHC) ligands. rsc.org

Table 2: Examples of Tertiary Phosphines Synthesized Using this compound

| Product Type | Precursor(s) | Significance | Reference(s) |

| Aryldiphenylphosphines | Aryl Halide | Ligands for catalysis | smolecule.com, researchgate.net |

| Diphenylphosphinocubane | 1,4-Diiodocubane | Novel phosphine architecture | rsc.org |

| Phosphine-NHC Ligand Precursor | 3-(4-chlorobutyl)-1-methyl-1H-imidazol-3-ium chloride | Advanced ligand design | rsc.org |

| 3-(Diphenylphosphino)propanal | Acetal-protected 3-bromopropanal (B3055480) | Functionalized phosphine building block | rsc.org, researchgate.net |

Beyond the synthesis of ligands, LiPPh₂ is a gateway to a diverse range of organophosphorus compounds essential for advanced synthetic applications. smolecule.comwikipedia.orgfree.fr These compounds can be used in materials science, medicinal chemistry, or as complex intermediates. smolecule.com

A notable example is the synthesis of phosphine aldehydes, such as 3-(diphenylphosphino)propanal (PCHO). rsc.org These molecules are valuable because the aldehyde group can undergo further reactions, like condensations with amines or hydrazines, to create a plethora of bi-, tri-, and tetradentate ligands for catalytically active complexes. rsc.org Another application involves the reaction of LiPPh₂ with 2-iodophenyl allenyl ethers, which, through a radical process, yields 3-phospha-methyl-substituted benzofurans. nih.gov

Synthesis of Tertiary Phosphines and Phosphine Derivatives

Catalyst Design and Mechanistic Aspects of Derived Catalytic Systems

Understanding the design and mechanism of catalysts derived from this compound is crucial for optimizing their performance and expanding their applications. nih.gov The aggregation state of lithium-based catalysts and their Lewis acidity are known to be important factors in their reactivity and can influence polymerization and battery applications. d-nb.infoucla.edu

In the context of cross-coupling, the design often involves creating well-defined pre-catalysts. The palladium(II) complexes with PCHO ligands are an excellent example, where the phosphine ligand, synthesized using LiPPh₂, is coordinated to the metal center to form a stable, storable, and air-stable pre-catalyst that can be activated under reaction conditions. rsc.orgresearchgate.net

Mechanistic investigations have revealed diverse pathways. In palladium-catalyzed cross-coupling reactions, the mechanism typically follows a well-established oxidative addition-reductive elimination pathway. organic-chemistry.org However, systems involving LiPPh₂ can also operate through alternative mechanisms. Research has shown that the this compound anion can act as a single-electron donor (SED) to initiate radical-based coupling reactions. nih.gov In these cases, the LiPPh₂ forms a complex with the substrate, undergoes a single-electron transfer (SET), and generates radical intermediates that couple to form the product. nih.gov

Furthermore, in some catalytic hydrophosphination reactions, such as those using lithium aluminate systems, the mechanism involves the cooperative action of both the lithium and the aluminum centers, where the alkyne substrate inserts into the Al-P bond. researchgate.net This highlights the nuanced role that the lithium cation can play, not merely as a spectator ion but as an integral part of the catalytic cycle, potentially by increasing the Lewis acidity of a reaction center or stabilizing intermediates. researchgate.netrsc.org

In situ Ligand Generation and Precatalyst Activation

The generation of the active catalyst within the reaction vessel, known as in situ generation, is a cornerstone of modern homogeneous catalysis. This approach often involves the reaction of a stable metal precursor (precatalyst) with a ligand to form the catalytically active species. This compound is instrumental in this context, enabling the in-situ synthesis of specialized phosphine ligands that immediately engage with a metal center to initiate catalysis.

The process typically begins with the reaction of LiPPh₂ with a suitable electrophilic organic halide (R-X). This displacement reaction synthetically yields a tertiary phosphine (R-PPh₂), which then serves as the ligand (L) for a transition metal precatalyst, commonly a palladium(II) salt like Pd(OAc)₂ or a complex such as Pd₂(dba)₃.

Precatalyst Activation:

The activation of these precatalysts is a critical step that precedes the main catalytic cycle. For many palladium-catalyzed cross-coupling reactions, the active catalyst is a coordinatively unsaturated Pd(0) species. The in situ generated phosphine ligand facilitates the reduction of the Pd(II) precatalyst to the active Pd(0) state. uvic.carsc.org This activation can proceed through several proposed mechanisms, often triggered by bases, solvents, or other reaction components. acs.org

For instance, in the widely used Buchwald-Hartwig amination, palladacycle precatalysts are activated by a Brønsted base. This deprotonates a ligand amine, leading to reductive elimination and the formation of the desired monoligated LPd(0) species. nih.govnih.gov The choice of phosphine ligand, generated from precursors like LiPPh₂, directly influences the ease and efficiency of this activation step. Studies have shown that the formation of the catalytically active species can be the rate-determining step, and the ligand's structure is crucial for overcoming activation barriers. nih.gov Comparative studies highlight that different ligand architectures lead to varying efficiencies in forming the active catalyst under identical conditions. nih.gov Some catalyst systems exhibit an "induction period" when the active species is generated in situ, a delay that can be eliminated by using a pre-formed, isolated catalyst complex, underscoring the importance of the activation phase. nih.gov

Research has demonstrated that the formation of a specific, highly reactive LPd(0) species is challenging to achieve with traditional in situ methods but is made more efficient with modern, well-defined precatalysts that activate rapidly and cleanly. uvic.caacs.org The phosphine ligand, synthesized via LiPPh₂, plays a pivotal role in this process by stabilizing the resulting Pd(0) complex and preventing its aggregation into inactive palladium black. acs.org

Influence of Ligand Architecture on Catalytic Performance

The structure of the phosphine ligand, or its architecture, has a profound impact on the catalytic performance, influencing activity, selectivity, and stability. Key architectural features include the ligand's steric bulk and its electronic properties. This compound is a gateway to a diverse library of phosphine ligands because the diphenylphosphino group can be attached to a wide variety of organic frameworks, allowing for systematic modification of these properties.

Steric and Electronic Effects:

The steric bulk of a phosphine ligand is often quantified by parameters such as the Tolman cone angle (θ) or the percent buried volume (%Vbur). ucla.edud-nb.info Generally, bulkier ligands can accelerate the reductive elimination step in cross-coupling reactions and can help stabilize the monoligated metal species that is often the most active catalyst. nih.gov Electron-rich phosphines, such as trialkylphosphines, tend to increase the rate of oxidative addition, a crucial step in activating substrates like aryl chlorides. ethz.ch

The strategic design of ligands, accessible through LiPPh₂ chemistry, allows for the optimization of these properties for specific transformations. For example, ylide-functionalized phosphines (YPhos), which can be synthesized from phosphine precursors, are exceptionally strong electron donors. This property leads to highly active palladium catalysts capable of facilitating C-N coupling reactions at room temperature, a task that is challenging for less electron-rich ligand systems. nih.govd-nb.info

Research Findings and Performance Data:

Numerous studies have provided quantitative data demonstrating the link between ligand architecture and catalytic efficiency. In Suzuki-Miyaura cross-coupling reactions, the choice of phosphine ligand dramatically affects the product yield. For instance, in the coupling of p-chlorotoluene with phenylboronic acid, sterically hindered and electron-rich phosphine ligands like SPhos consistently outperform less bulky or electron-poor ligands like triphenylphosphine under identical conditions. nih.govacs.org

Similarly, in a nickel-catalyzed Kumada cross-coupling, isomeric (diphenylphosphino)methylpyrrole ligands, which differ only in the attachment point of the phosphino (B1201336) group to the pyrrole (B145914) ring, show significantly different catalytic performance. The 2-substituted isomer (L2) provided a 69% yield, whereas the 1-substituted isomer (L1) yielded only 35%. acs.orgnih.gov This difference was attributed to the weaker donor ability of L1 and potential P-N bond cleavage under the reaction conditions. acs.orgnih.gov

The following interactive table presents data from a comparative study on the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid, highlighting how the yield is influenced by the phosphine ligand's structure.

Table 1: Influence of Phosphine Ligand Architecture on Yield in Suzuki-Miyaura Coupling

| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol %) | Yield (%) | Reference |

| 1 | p-Chlorotoluene | SPhos | 2.5 | 61 | nih.govacs.org |

| 2 | p-Chlorotoluene | Indomuscone-based alkyl phosphine (2b) | 2.5 | <20 | nih.govacs.org |

| 3 | p-Chlorotoluene | Indomuscone-based alkyl phosphine (2b) | 5.0 | 32 | nih.govacs.org |

| 4 | p-Chloroanisole | SPhos | 2.0 | 98 | nih.govacs.org |

| 5 | p-Chloroanisole | Triphenylphosphine | 2.0 | Inactive | nih.govacs.org |

| 6 | p-Chloroanisole | Indomuscone-based alkyl phosphine (2b) | 2.0 | 40 | nih.govacs.org |

| 7 | Phenyl-Cl | Ph-XPhos | 0.5 | 99 | nih.gov |

| 8 | Phenyl-Cl | AdBippyphos | 0.5 | 98 | nih.gov |

| 9 | Phenyl-Cl | P(Tol)₃ | 0.5 | 1 | nih.gov |

This data underscores the critical role of ligand architecture. Highly effective ligands like SPhos and Ph-XPhos, known for their specific steric and electronic profiles, enable efficient coupling of challenging substrates like aryl chlorides. nih.govacs.orgnih.gov In contrast, ligands like triphenylphosphine or even novel, but less optimized, structures can be completely inactive or provide significantly lower yields under the same conditions. nih.govacs.orgnih.gov These findings validate the strategy of using reagents like this compound to build and screen diverse ligand libraries to identify the optimal architecture for a given catalytic challenge.

Computational and Theoretical Investigations of Lithium Diphenylphosphanide

Electronic Structure and Bonding Analyses

The reactivity of lithium diphenylphosphanide is fundamentally governed by the electronic characteristics of the diphenylphosphanide anion (PPh₂⁻). Quantum chemical calculations have been pivotal in quantifying its nature as a potent nucleophile and electron donor.

Quantum chemical calculations are employed to model the distribution of electron density within the diphenylphosphanide anion, providing a quantitative measure of its anionic character. Methods such as Natural Bond Orbital (NBO) and Mulliken population analysis are used to assign partial atomic charges, revealing how the negative charge is distributed across the molecule. uni-muenchen.dewikipedia.orglibretexts.org These analyses typically show a significant localization of negative charge on the phosphorus atom, which is consistent with its high reactivity as a nucleophilic center. researchgate.netcsic.es

The NBO method, in particular, analyzes the wavefunction in terms of localized Lewis-like structures (bonds and lone pairs). taylorandfrancis.comjuniperpublishers.com For the diphenylphosphanide anion, NBO analysis would characterize the phosphorus lone pair, which is the highest occupied molecular orbital (HOMO). The energy and character of the HOMO are critical indicators of the molecule's ability to act as an electron donor. researchgate.net A high-energy, p-rich HOMO concentrated on the phosphorus atom underscores its strong nucleophilic and reducing capabilities. Fukui function analysis can also be employed to predict the most likely sites for nucleophilic, electrophilic, or radical attack, further confirming the phosphorus center as the primary site of reactivity. nih.govresearchgate.net

Table 1: Theoretical Methods for Analyzing Anionic Character

| Computational Method | Information Gained | Relevance to Diphenylphosphanide Anion |

|---|---|---|

| Mulliken Population Analysis | Provides a means of estimating partial atomic charges on each atom. wikipedia.org | Quantifies the distribution of the negative charge, indicating its localization on the phosphorus atom versus the phenyl rings. uni-muenchen.de |

| Natural Bond Orbital (NBO) Analysis | Describes the charge distribution in terms of localized bonds and lone pairs; calculates hyperconjugative interactions. taylorandfrancis.compnrjournal.com | Characterizes the high-energy lone pair on the phosphorus atom (HOMO) and its availability for donation in reactions. |

| Frontier Molecular Orbital (FMO) Theory | Analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy of the HOMO is a direct indicator of the anion's ionization potential and its capacity as an electron donor. researchgate.net |

| Fukui Function | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov | Predicts the phosphorus atom as the most susceptible site for electrophilic attack, consistent with its observed reactivity. |

The properties and reactivity of the diphenylphosphanide anion are not solely intrinsic but are significantly modulated by its environment, specifically the lithium counterion and the solvent. Computational models have been crucial in deconvoluting these effects. Although often treated as a simple salt, alkali diphenylphosphides are known to be highly aggregated in solution and form polymeric structures in the solid state. acs.org

Density Functional Theory (DFT) calculations have shown that the solvent plays a critical role. For instance, a study of the reaction of this compound with bis(2-chloroethyl)amine (B1207034) calculated the transition states in both the gas phase and in the presence of tetrahydrofuran (B95107) (THF), modeled as a polarized continuum solvent. researchgate.net Such studies reveal that the solvent can stabilize charged intermediates and transition states, thereby lowering activation barriers and influencing the reaction pathway. Computational studies on related lithium salt electrolytes demonstrate that the solvation structure, including the formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates (AGGs), is highly dependent on the solvent's nature. researchgate.netmdpi.com The interaction between the Li⁺ cation and the solvent molecules can either shield or expose the phosphanide (B1200255) anion, directly impacting its nucleophilicity and availability for electron transfer.

Table 2: Computational Approaches to Modeling Environmental Effects

| Modeling Approach | System Component | Effect on Electronic Properties |

|---|---|---|

| Continuum Solvent Models (e.g., CPCM, SMD) | Bulk Solvent | Simulates the dielectric effect of the solvent, stabilizing charges and influencing the energy of solvated species and transition states. rsc.org |

| Explicit Solvent Molecules | Specific Solvent Interactions | Models direct coordination of solvent molecules (e.g., THF) to the Li⁺ counterion, providing a more detailed picture of the immediate solvation shell. researchgate.net |

| Ion Pair Calculations | Li⁺ Counterion | Determines the structure and stability of contact vs. solvent-separated ion pairs, which dictates the "freeness" and reactivity of the phosphanide anion. |

| Cluster Models | Aggregation State | Investigates the formation of dimers, trimers, or larger aggregates, which can reduce the effective concentration of the reactive monomeric species. |

Quantum Chemical Calculations of Anionic Character

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT has emerged as a powerful tool for tracing the energetic landscapes of complex chemical reactions, providing detailed, step-by-step mechanistic insights.

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). acs.org DFT calculations allow researchers to map this surface by optimizing the geometries and calculating the energies of reactants, products, intermediates, and, crucially, transition states. rsc.org A transition state represents the maximum energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy barrier. nih.gov

For reactions involving this compound, DFT calculations have been used to construct detailed energy profiles. A notable study on the reaction of diphenylphosphine (B32561) with a 2-iodophenyl allenyl ether, where the diphenylphosphanide anion is formed in situ, used the M06-2X DFT method to explore the reaction mechanism. nih.gov The calculations identified a key transition state for the electron transfer step (TS2) and calculated its Gibbs free energy of activation to be 14.44 kcal/mol. nih.gov Further calculations on the nucleophilic coupling of the resulting cubyl radical with the diphenylphosphanide anion found an activation barrier of 8.7 kcal/mol. nih.gov By identifying all relevant stationary points on the PES and connecting them through Intrinsic Reaction Coordinate (IRC) calculations, a complete and energetically quantified reaction mechanism can be established.

Table 3: Example of DFT-Calculated Energetics for a Reaction Involving PPh₂⁻

| Reaction Step | Species Involved | Method/Functional | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Single Electron Transfer | PPh₂⁻ + Phenyliodide Substrate | DFT / M06-2X | Gibbs Free Energy of Activation (ΔG‡) for TS2 | +14.44 | nih.gov |

| Nucleophilic Coupling | Cubyl Radical + PPh₂⁻ | DFT | Gibbs Free Energy of Activation (ΔG‡) | +8.7 | nih.gov |

| Radical Anion Fragmentation | Iodocubane Radical Anion | DFT | Gibbs Free Energy of Activation (ΔG‡) | ~5.8 | nih.gov |

Beyond its role as a nucleophile, the diphenylphosphanide anion is a potent single-electron donor. Computational modeling has been instrumental in revealing mechanisms that proceed via Single Electron Transfer (SET), leading to the formation of radical intermediates. nih.govnih.gov These radical-based pathways, such as the Sʀɴ1 mechanism, are crucial for understanding many of the observed reactions of this compound. rsc.orgrsc.org

DFT calculations can model the SET process from the phosphanide anion to a suitable acceptor, such as an aryl iodide. nih.gov These studies support a mechanism where the diphenylphosphanide anion acts as a "super-electron-donor" (SED), transferring an electron to generate a diphenylphosphinyl radical (•PPh₂) and a substrate radical anion, which then fragments. nih.govnumberanalytics.com The feasibility of such a pathway is often corroborated by comparing computed energetics with experimental electrochemical data. For instance, cyclic voltammetry (CV) studies measured the oxidation potential of this compound, which was found to be comparable to that of known organic SEDs, lending experimental support to the computationally-derived SET mechanism. nih.gov Computational modeling of radical reactions is a specialized field that requires careful treatment of electron spin and can employ methods like constrained DFT (CDFT) to accurately model the thermodynamics and kinetics of electron transfer. nih.govmdpi.com

Table 4: Evidence for SET and Radical Mechanisms

| Evidence Type | Finding | Implication for Mechanism | Reference |

|---|---|---|---|

| DFT Calculations | Low calculated activation barrier for electron transfer from PPh₂⁻ to an aryl iodide substrate. | Supports the feasibility of a SET-initiated radical pathway. | nih.gov |

| DFT Calculations | Identification of stable radical intermediates (e.g., •PPh₂) on the potential energy surface. | Confirms that radical species are viable intermediates in the reaction sequence. | nih.gov |

| Experimental (Cyclic Voltammetry) | Measured oxidation potential of LiPPh₂ is low, similar to known super-electron-donors. | Provides experimental validation that PPh₂⁻ is a sufficiently strong reducing agent to initiate SET. | nih.gov |

| Experimental (Reaction Outcomes) | Formation of products consistent with radical coupling. | The observed regiochemistry and product distribution align with a radical-mediated (Sʀɴ1) mechanism. | rsc.orgrsc.org |

Mapping Potential Energy Surfaces and Transition State Analysis

Predictive Modeling for New Reactivity and Ligand Design

The fundamental understanding gained from the computational studies described above provides a powerful foundation for predictive modeling. By leveraging theoretical insights into the electronic structure and reactivity of this compound, it becomes possible to rationally design new reagents and phosphine (B1218219) ligands with tailored properties for applications in catalysis and synthesis. rsc.orgrsc.org

A key application is the computational design of novel phosphine ligands (PR₃), which are frequently synthesized from their corresponding lithium phosphanide precursors (LiPR₂). Predictive models, often combining DFT with machine learning (ML), can rapidly screen virtual libraries of phosphines to identify candidates with optimal electronic and steric properties for a specific catalytic reaction. For example, DFT can be used to calculate the Tolman Electronic Parameter (TEP)—a measure of a phosphine's electron-donating ability—for thousands of virtual ligands. acs.orgchemrxiv.org These large datasets can then be used to train ML models that can predict the TEP for a new phosphine almost instantaneously, dramatically accelerating the ligand design process. acs.org

Furthermore, DFT-based screening can predict the performance of a ligand in a catalytic cycle by calculating key metrics such as reaction energies or activation barriers for critical steps like oxidative addition or reductive elimination. rsc.org This data-driven approach allows for the identification of an "active ligand space"—a window of properties, such as ligand binding strength, that correlates with high catalytic activity. rsc.org By understanding the properties of the diphenylphosphanide building block, chemists can computationally design new phosphanides that will lead to ligands within this optimal window, guiding synthetic efforts toward the most promising targets.

Table 5: Approaches in Predictive Modeling for Ligand Design

| Modeling Technique | Goal | Application Example |

|---|---|---|

| DFT Calculations | Predict intrinsic properties of new phosphine ligands. | Calculation of the Tolman Electronic Parameter (TEP) or cone angle for novel phosphine structures. acs.orgchemrxiv.org |

| Machine Learning (ML) on DFT Data | Rapidly screen vast chemical spaces for promising ligands. | A model trained on thousands of DFT-calculated TEPs can predict the electronic properties of new phosphines from their structure alone. acs.org |

| DFT-Based Catalytic Screening | Identify ligands that optimize a specific catalytic reaction. | Calculating the reaction energy for C-H activation with a library of different phosphine ligands to find the most efficient catalyst. rsc.org |

| Global Potential Energy Surface Exploration | Discover novel, stable ligand-metal complex conformations. | Using machine learning potentials to efficiently explore the conformational space of metal-phosphine complexes to find the most stable and active forms. rsc.org |

Q & A

Q. What methodologies enable long-term stability studies of this compound under varying environmental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products